6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Overview
Description
6-Methoxy-2-(p-tolyl)benzo[d]thiazole is an organic compound with the molecular formula C15H13NOS. It is a derivative of benzo[d]thiazole, featuring a methoxy group at the 6th position and a p-tolyl group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit urease and quorum-sensing in certain biological systems.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against urease and quorum-sensing .
Biochemical Pathways
Similar compounds have been reported to interfere with the urease pathway and quorum-sensing , which are critical for certain biological functions.
Pharmacokinetics
The pharmacokinetic properties of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the pharmacokinetics of other drugs.
Result of Action
Similar compounds have shown inhibitory activities against urease and quorum-sensing , suggesting potential antimicrobial or antivirulence effects.
Biochemical Analysis
Biochemical Properties
6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in apoptosis, thereby influencing cell survival and death.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effect on cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole typically involves the condensation of 2-aminothiophenol with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzo[d]thiazole ring. The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(p-tolyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methoxy-2-(p-tolyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, providing vibrant colors and stability.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)benzo[d]thiazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
6-Hydroxy-2-(p-tolyl)benzo[d]thiazole: Features a hydroxy group instead of a methoxy group, affecting its solubility and hydrogen bonding capabilities.
Uniqueness
6-Methoxy-2-(p-tolyl)benzo[d]thiazole is unique due to the presence of both methoxy and p-tolyl groups, which enhance its electronic properties and make it suitable for applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBHVPYFUNVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544714 | |
Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101078-51-7 | |
Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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